4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

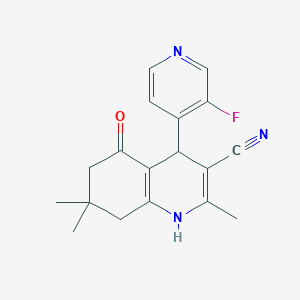

This polyhydroquinoline derivative features a hexahydroquinoline core substituted with a 3-fluoropyridin-4-yl group at position 4, methyl groups at positions 2 and 7, and a cyano group at position 2. The fluorine atom on the pyridine ring and the carbonitrile substituent contribute to its electronic and steric properties, distinguishing it from structurally related compounds.

Properties

CAS No. |

853312-45-5 |

|---|---|

Molecular Formula |

C18H18FN3O |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C18H18FN3O/c1-10-12(8-20)16(11-4-5-21-9-13(11)19)17-14(22-10)6-18(2,3)7-15(17)23/h4-5,9,16,22H,6-7H2,1-3H3 |

InChI Key |

HOTZTVVNBOTFHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=NC=C3)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoropyridine derivatives with suitable carbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures to 4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit significant anticancer properties. A study demonstrated that derivatives of hexahydroquinoline showed cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities due to its structural analogies .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer progression . This inhibition can lead to therapeutic effects in conditions such as rheumatoid arthritis and certain cancers.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Compounds within the hexahydroquinoline family have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several derivatives of hexahydroquinoline and tested their effects on breast cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity significantly. The study concluded that the introduction of different substituents could optimize the anticancer activity of these compounds .

Case Study 2: Enzyme Inhibition

A patent application detailed the synthesis and testing of compounds similar to this compound as inhibitors of p38 MAPK. The findings suggested that these compounds could reduce inflammation markers in cellular models .

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The hexahydroquinoline core may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The hexahydroquinoline scaffold is highly modular, with substituents at positions 3, 4, and 7 significantly influencing bioactivity and physicochemical properties. Key analogs include:

Key Observations :

- Position 4 : Fluoropyridinyl groups (target compound) introduce electronegativity and steric hindrance, contrasting with chlorophenyl analogs () that enhance lipophilicity but may increase toxicity risks .

Pharmacological Activity Comparisons

- Antimicrobial Activity: The ethyl ester analog () shows potent activity against Pseudomonas aeruginosa (MIC = 8 µg/mL, Table 2 in ) and Gram-positive bacteria, attributed to its chlorophenyl group’s hydrophobic interactions . The target compound’s fluoropyridine moiety may offer broader-spectrum activity due to improved membrane penetration .

- Enzyme Modulation : Ethyl 4-(2-chlorophenyl) derivatives inhibit phospholipase A2 (IC₅₀ = 12 µM) and thrombin (IC₅₀ = 18 µM), critical in anti-inflammatory pathways . Fluorine’s electronegativity in the target compound could enhance enzyme binding via dipole interactions.

- Cytotoxicity : The ethyl ester analog () has low cytotoxicity (CC₅₀ > 100 µg/mL), while carbonitrile derivatives (e.g., ) show variable toxicity profiles depending on substitution patterns .

Physicochemical and Structural Data

Structural Insights :

- X-ray data for Ethyl 4-(3-chlorophenyl) derivatives () reveal a chair conformation for the hexahydroquinoline ring, with substituents adopting equatorial positions to minimize strain. The target compound’s fluoropyridine group may enforce a similar conformation .

Biological Activity

The compound 4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor for different enzymes and its cytotoxic effects against cancer cell lines.

1. Enzyme Inhibition

Research indicates that derivatives of hexahydroquinolines exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes. The specific activity of This compound against COX enzymes has not been explicitly detailed in current literature; however, related compounds have shown promising results.

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| Example A | 0.17 | 97.6 |

| Example B | 0.05 | 405 |

These values suggest that modifications in the hexahydroquinoline structure can lead to potent COX inhibitors .

2. Anticancer Activity

The compound's efficacy against cancer cells has been explored through in vitro studies. For instance:

- Cytotoxicity against MCF-7 cells : Related hexahydroquinolines demonstrated varying degrees of cytotoxicity against breast cancer cell lines.

Research findings indicate that certain structural modifications can enhance the cytotoxic properties of these compounds. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 10.4 |

| Compound B | Hek293 | 13.2 |

These results highlight the potential for developing new anticancer agents based on the hexahydroquinoline scaffold .

The proposed mechanism of action for the biological activity of hexahydroquinolines involves interaction with specific enzyme binding sites and modulation of signaling pathways associated with inflammation and cancer proliferation. Molecular docking studies have suggested that fluorine substituents enhance binding affinity through halogen bonding interactions with enzyme residues .

Case Studies

Several case studies have investigated related compounds:

- Study on COX Inhibition : A study evaluated a series of hexahydroquinoline derivatives for their COX inhibitory activity and found that specific substitutions significantly enhanced selectivity for COX-2 over COX-1 .

- Anticancer Evaluation : Another study focused on the cytotoxic effects of various derivatives against different cancer cell lines and established a correlation between structural features and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.